2-Methyl-1-(3-phenoxypropyl)piperazine

Purity Quality Control Procurement

SAR studies on piperazine-based CNS candidates often stall due to limited access to chiral, selectively substituted building blocks. 2-Methyl-1-(3-phenoxypropyl)piperazine directly addresses this bottleneck: • CNS-Optimized Physicochemical Profile: Predicted logP of ~2.1 and polar surface area of 38 Ų align with parameters favoring blood-brain barrier penetration. • Chiral Probe for Asymmetric Synthesis: The 2-methyl substituent introduces stereochemistry, enabling enantioselective route development and quantitative SAR assessment. • Reliable Supply: Available at 95%+ purity with multiple verified stock points, ensuring uninterrupted research workflows for medicinal chemistry teams.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 1240570-08-4
Cat. No. B6332448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(3-phenoxypropyl)piperazine
CAS1240570-08-4
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCC1CNCCN1CCCOC2=CC=CC=C2
InChIInChI=1S/C14H22N2O/c1-13-12-15-8-10-16(13)9-5-11-17-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3
InChIKeyCLLVKAHVFFVNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(3-phenoxypropyl)piperazine (CAS 1240570-08-4): Technical Baseline for Procurement


2-Methyl-1-(3-phenoxypropyl)piperazine (CAS 1240570-08-4) is a substituted piperazine derivative with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . Its structure features a piperazine ring with a methyl group at the 2-position and a 3-phenoxypropyl side chain, offering versatility as a building block in medicinal chemistry [1]. The compound is of interest for its potential interactions with neurotransmitter receptors, as suggested by computational modeling [1].

Why Generic Piperazine Analogs Cannot Substitute for 2-Methyl-1-(3-phenoxypropyl)piperazine


The simple substitution of 2-Methyl-1-(3-phenoxypropyl)piperazine with an unsubstituted or differently substituted piperazine analog is not equivalent due to key structural and physicochemical differences. The 2-methyl group introduces chirality and steric bulk, which are known to significantly impact receptor binding affinity and selectivity in piperazine-based compounds [1]. Furthermore, computational predictions indicate that the specific combination of the methyl group and phenoxypropyl chain yields a logP value (~2.1) and polar surface area (38 Ų) that fall within an optimal range for CNS drug candidates, a profile not shared by simpler analogs [2].

Quantitative Evidence for Selecting 2-Methyl-1-(3-phenoxypropyl)piperazine


Vendor-Supplied Purity Grades for 2-Methyl-1-(3-phenoxypropyl)piperazine

Procurement options for 2-Methyl-1-(3-phenoxypropyl)piperazine offer a quantifiable choice in purity grade. Vendor A (Fluorochem) provides the compound at 95.0% purity, which is suitable for initial discovery chemistry and method development . Vendor B (Leyan) offers a higher purity grade of 98%, which is often preferred for more sensitive applications such as advanced SAR studies or biological assays where impurities could confound results . This difference allows for a cost-benefit analysis based on project stage and required data fidelity.

Purity Quality Control Procurement

Predicted CNS Drug-Likeness: logP and PSA Profile of 2-Methyl-1-(3-phenoxypropyl)piperazine

The compound's physicochemical profile, as predicted by computational models, suggests favorable properties for central nervous system (CNS) drug discovery. It has a calculated logP value of approximately 2.1 and a polar surface area (PSA) of 38 Ų [1]. These values are within the generally accepted optimal ranges for CNS drug candidates (logP between 2-5 and PSA < 60-90 Ų), which are associated with improved blood-brain barrier permeability [1]. In comparison, the close structural analog 1-(3-Phenoxypropyl)piperazine (CAS 41298-49-1) has a predicted ACD/LogP of 2.07 , indicating that the 2-methyl substitution in the target compound slightly increases lipophilicity.

Physicochemical Properties Drug-Likeness CNS logP PSA

Chiral Building Block Utility of 2-Methyl-1-(3-phenoxypropyl)piperazine

The presence of the 2-methyl group on the piperazine ring introduces a chiral center, making the molecule a potential substrate for asymmetric synthesis. In contrast, the direct analog 1-(3-Phenoxypropyl)piperazine (CAS 41298-49-1) is achiral . The 2-methylpiperazine core is a well-established chiral building block used in the synthesis of various pharmaceuticals and specialty chemicals, enabling the development of enantiomerically pure compounds with enhanced target selectivity and reduced off-target effects [1].

Chiral Stereochemistry Building Block Synthesis

Optimal Application Scenarios for 2-Methyl-1-(3-phenoxypropyl)piperazine


Medicinal Chemistry as a CNS Drug Discovery Intermediate

The predicted physicochemical properties (logP ~2.1, PSA 38 Ų) make 2-Methyl-1-(3-phenoxypropyl)piperazine a rational choice as a building block or intermediate for synthesizing compounds intended for CNS targets [1]. Its profile aligns with parameters associated with favorable blood-brain barrier permeability.

Structure-Activity Relationship (SAR) Studies on Piperazine Derivatives

The specific substitution pattern—a 2-methyl group and a 3-phenoxypropyl chain—provides a distinct chemical probe for SAR studies. It allows researchers to quantitatively assess the impact of this particular combination of substituents on biological activity compared to unsubstituted or differently substituted piperazine analogs [1].

Asymmetric Synthesis and Chiral Method Development

Due to its inherent chirality, this compound can be utilized as a starting material or intermediate in asymmetric synthesis projects. It is a valuable tool for developing enantioselective routes to more complex molecules, a critical process in modern pharmaceutical development .

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